molecular formula C8H14N2O B13015199 (R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13015199
M. Wt: 154.21 g/mol
InChI Key: OGVXKWGEFRNFLD-MRVPVSSYSA-N
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Description

®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structure and potential applications. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazine ring system with high efficiency and selectivity. Common starting materials include amines, aldehydes, and ketones, which undergo cyclization under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and optimized reaction conditions to ensure consistent production. The use of automated systems and real-time monitoring can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives .

Scientific Research Applications

®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine

Uniqueness

®-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potential .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H14N2O/c1-8-3-2-5-10(8)6-4-9-7(8)11/h2-6H2,1H3,(H,9,11)/t8-/m1/s1

InChI Key

OGVXKWGEFRNFLD-MRVPVSSYSA-N

Isomeric SMILES

C[C@]12CCCN1CCNC2=O

Canonical SMILES

CC12CCCN1CCNC2=O

Origin of Product

United States

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